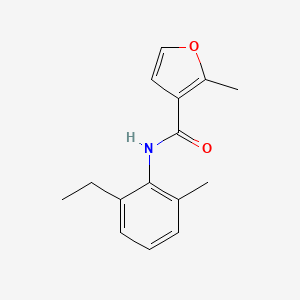

N-(2-ethyl-6-methylphenyl)-2-methyl-3-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-ethyl-6-methylphenyl)-2-methyl-3-furamide, commonly known as EMF, is a synthetic compound that belongs to the family of furanones. EMF has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and food industry.

Wissenschaftliche Forschungsanwendungen

Industrial Production of Agrochemicals

The compound is used in the largest-scale asymmetric catalytic process for the industrial production of the agrochemical (S)-metolachlor . The challenging hydrogenation across the sterically crowded carbon–nitrogen double bond is achieved using a mixture of [IrCl(COD)]2, (R,SFc)-Xyliphos, NBu4I, and acetic acid .

Asymmetric Catalysis

The compound plays a significant role in asymmetric catalysis. It is used in the hydrogenation of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine, a process that is critical in the production of certain agrochemicals .

Density Functional Calculations

The compound is used in density functional theory calculations to propose a plausible proton-first, outer-sphere mechanism. This mechanism is consistent with the experimentally observed activity and the enantioselectivity of the industrial process .

Hydrogenation Process

The compound is involved in the hydrogenation process. The hydrogenation of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine is a critical step in the production of the agrochemical (S)-metolachlor .

Iridium-based Reaction Mechanisms

The compound is used in iridium-based reaction mechanisms. Key findings include transition states involving acetate-assisted dihydrogen splitting, and a hydride transfer from a five-coordinate iridium trihydride directed by a C-H∙∙∙Ir interaction .

Enzyme-catalyzed Enantioselective Reactions

The compound is used in enzyme-catalyzed enantioselective reactions. A rational enhancement of the kinetic resolution process for producing (S)-N-(2-ethyl-6-methylphenyl) alanine from racemic methyl ester using lipase B from Candida antarctica (CalB) was investigated .

Eigenschaften

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-2-methylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-4-12-7-5-6-10(2)14(12)16-15(17)13-8-9-18-11(13)3/h5-9H,4H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBSCNVKTOJWKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)C2=C(OC=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50976746 |

Source

|

| Record name | N-(2-Ethyl-6-methylphenyl)-2-methylfuran-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6124-55-6 |

Source

|

| Record name | N-(2-Ethyl-6-methylphenyl)-2-methylfuran-3-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-methoxy-4-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5816146.png)

![N-(3,4-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5816149.png)

![N-[3-({[(4-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5816161.png)

![3-(2-hydroxyethyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5816169.png)

![2,6-di-tert-butyl-4-{[(2-hydroxyethyl)(propyl)amino]methyl}phenol](/img/structure/B5816189.png)

![3-amino-8-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B5816232.png)

![N-3-isoxazolyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5816248.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B5816250.png)